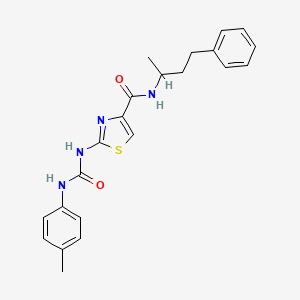![molecular formula C17H11ClF3N3O4S B2958992 N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide CAS No. 1105246-04-5](/img/structure/B2958992.png)
N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4S and its molecular weight is 445.8. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Poly (Oxyethylene) Modified Dextrans
This compound can be used in the synthesis of poly (oxyethylene) modified dextrans . These modified dextrans could potentially be applied in drug delivery systems due to their biocompatibility and ability to be engineered to release drugs at controlled rates.
Preparation of Cleavable Cross-Linkers
The compound’s functionality allows it to be used to prepare cleavable, heterobifunctional cross-linkers for the reversible conjugation of amines to thiol-modified DNA . This application is particularly useful in the field of proteomics and drug development, where such cross-linkers can help in understanding protein interactions and functions.
Synthesis of Mixed Activated Carbonates
VU0610907-1 can be involved in the synthesis of mixed, activated carbonates . These activated carbonates are important intermediates in organic synthesis, which can lead to the production of various pharmaceuticals and polymers.
Synthesis of Activated Urethanes
The compound can be used in the synthesis of activated urethanes . Activated urethanes are valuable in the production of medical-grade plastics, coatings, and adhesives due to their improved reactivity compared to traditional urethanes.
Preparation of 4-Nitrophenyl Diazoacetate
It can be used in the preparation of 4-nitrophenyl diazoacetate with diazomethane . This reagent is useful in diazo transfer reactions, which are pivotal in synthesizing azo compounds that have applications in dyeing fabrics and biological staining.
Synthesis of Thiazolidinones
The compound’s structure suggests that it could be used in the synthesis of thiazolidinones . Thiazolidinones are an important class of compounds with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Conversion of Carboxylic Acids into Reactive Esters
VU0610907-1 may facilitate the rapid conversion of carboxylic acids into their reactive nitrophenyl esters . These esters are useful in peptide synthesis and can be employed in the creation of diverse peptide-based therapeutics.
Synthesis of Deuterated Catechols
Lastly, the compound could be used in the synthesis of deuterated catechols . Deuterated compounds are used in NMR spectroscopy to investigate molecular structures and dynamics, which is crucial in the development of new drugs and materials.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O4S/c18-10-3-2-9(6-12(10)24(27)28)22-15(25)7-14-16(26)23-11-5-8(17(19,20)21)1-4-13(11)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWQPRDMIXCHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)(2H,4H-benzo[e]1,4-thia zaperhydroin-2-yl)]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
